molecular formula C13H25BO2 B13468195 2-((3,3-Dimethylcyclobutyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-((3,3-Dimethylcyclobutyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13468195
M. Wt: 224.15 g/mol
InChI Key: KCBJIVNMFGXZPN-UHFFFAOYSA-N
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Description

2-((3,3-Dimethylcyclobutyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a cyclobutyl ring substituted with dimethyl groups and a dioxaborolane moiety, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,3-Dimethylcyclobutyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclobutyl derivative with a boronic ester. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process would typically be carried out in a controlled environment with precise temperature and pressure conditions to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-((3,3-Dimethylcyclobutyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form boranes.

    Substitution: It participates in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include boronic acids, borates, boranes, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3,3-Dimethylcyclobutyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-((3,3-Dimethylcyclobutyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond through the Suzuki–Miyaura coupling reaction. The palladium catalyst facilitates the oxidative addition of the organic halide, followed by transmetalation with the organoboron compound, and finally reductive elimination to form the desired product . The molecular targets and pathways involved include the palladium catalyst and the organic halide substrate.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane
  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-((3,3-Dimethylcyclobutyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclobutyl ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where traditional boronic acids or esters may not be as effective.

Properties

Molecular Formula

C13H25BO2

Molecular Weight

224.15 g/mol

IUPAC Name

2-[(3,3-dimethylcyclobutyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H25BO2/c1-11(2)7-10(8-11)9-14-15-12(3,4)13(5,6)16-14/h10H,7-9H2,1-6H3

InChI Key

KCBJIVNMFGXZPN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CC(C2)(C)C

Origin of Product

United States

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